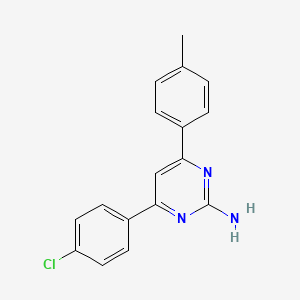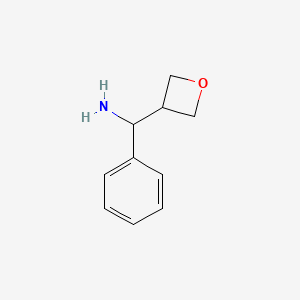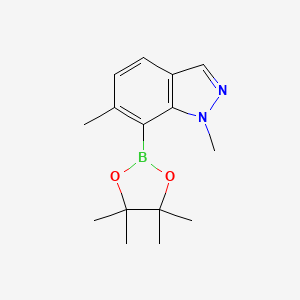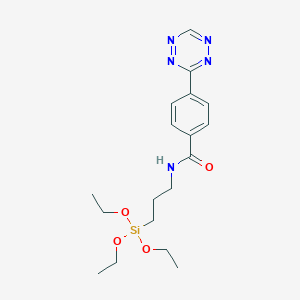
1-(2,6-Bis(cyclohexyloxy)phenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,6-Bis(cyclohexyloxy)phenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole is a complex organic compound that features a unique combination of cyclohexyloxy groups, a di-tert-butylphosphanyl group, and an imidazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,6-Bis(cyclohexyloxy)phenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Introduction of the Cyclohexyloxy Groups: The cyclohexyloxy groups can be introduced via nucleophilic substitution reactions using cyclohexanol and appropriate leaving groups.
Attachment of the Di-tert-butylphosphanyl Group: The di-tert-butylphosphanyl group can be attached through a phosphine substitution reaction, often using di-tert-butylphosphine and a suitable halide precursor.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(2,6-Bis(cyclohexyloxy)phenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles, depending on the desired substitution reaction.
Major Products
The major products formed from these reactions will depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the compound, while reduction may produce reduced forms.
Aplicaciones Científicas De Investigación
1-(2,6-Bis(cyclohexyloxy)phenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole has several scientific research applications:
Catalysis: The compound can be used as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased stability or reactivity.
Pharmaceuticals: The compound may have potential as a drug candidate or as a building block for the synthesis of bioactive molecules.
Mecanismo De Acción
The mechanism of action of 1-(2,6-Bis(cyclohexyloxy)phenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole will depend on its specific application. In catalysis, the compound may act as a ligand, coordinating to a metal center and facilitating the activation of substrates. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(2,6-Dimethoxyphenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole: Similar structure but with methoxy groups instead of cyclohexyloxy groups.
1-(2,6-Diethoxyphenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole: Similar structure but with ethoxy groups instead of cyclohexyloxy groups.
Uniqueness
1-(2,6-Bis(cyclohexyloxy)phenyl)-2-(di-tert-butylphosphanyl)-1H-imidazole is unique due to the presence of cyclohexyloxy groups, which can impart different steric and electronic properties compared to methoxy or ethoxy groups. This can influence its reactivity, stability, and interactions with other molecules.
Propiedades
IUPAC Name |
ditert-butyl-[1-(2,6-dicyclohexyloxyphenyl)imidazol-2-yl]phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H45N2O2P/c1-28(2,3)34(29(4,5)6)27-30-20-21-31(27)26-24(32-22-14-9-7-10-15-22)18-13-19-25(26)33-23-16-11-8-12-17-23/h13,18-23H,7-12,14-17H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVKSKTDVUFVJBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)P(C1=NC=CN1C2=C(C=CC=C2OC3CCCCC3)OC4CCCCC4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H45N2O2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl N-(7-bromopyrrolo[2,1-f][1,2,4]triazin-4-yl)-N-tert-butoxycarbonyl-carbamate](/img/structure/B6290096.png)



![1-Oxaspiro[3.3]heptan-3-ol](/img/structure/B6290124.png)
![5-Oxa-2-azaspiro[3.4]octan-7-one hydrochloride](/img/structure/B6290125.png)





![[S(R)]-N-[(1S)-1-[2-(Di-tert-butylphosphanyl)phenyl]-2,2-dimethylpropyl]-2-methyl-2-propanesulfinamide](/img/structure/B6290160.png)
![[S(R)]-N-[(S)-(4-methoxyphenyl)[2-(di-t-butylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide, 95%](/img/structure/B6290173.png)
